(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

Stereochemistry Conformational Analysis Molecular Recognition

Researchers requiring rigid, stereodefined fragments for FBDD or asymmetric synthesis often struggle to find conformationally constrained scaffolds with reliable stereochemical integrity. This (1S,3S,5R)-rel spirocyclic ketal alcohol addresses that gap directly. - Zero rotatable bonds and defined endo/exo hydroxyl orientation ensure predictable hydrogen-bonding vectors for fragment growth. - TPSA of 38.7 Ų and LogP of 0.6 provide a balanced polarity profile compatible with both polar and hydrophobic binding pockets. - Supplied at ≥98% purity with full analytical documentation for immediate use.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B12281447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1C23OCCO3)O
InChIInChI=1S/C10H16O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-9,11H,1-6H2/t7-,8+,9?
InChIKeyFPZARQSEVWGCES-JVHMLUBASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Physicochemical Profile


The compound (1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol (CAS 91036-42-9) is a chiral spirocyclic ketal alcohol defined by a rigid bicyclo[3.2.1]octane scaffold fused via a spiro junction to a 1,3-dioxolane ring. Its molecular formula is C10H16O3 with a molecular weight of 184.24 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 0.6, a topological polar surface area of 38.7 Ų, zero rotatable bonds, and one hydrogen bond donor [1]. These properties distinguish it from more flexible, non-spirocyclic octane derivatives and underscore its utility as a conformationally constrained building block.

Spirocyclic scaffold for conformational constraint studies
Single, sterically biased hydrogen-bond donor for molecular recognition
Chiral building block with defined (1S,3S,5R)-rel configuration

Why Generic Substitution Fails


The stereochemistry and spiro junction of this compound create a unique three-dimensional vector presentation that is not replicated by other in-class compounds. The (1S,3S,5R)-rel configuration places the 3-hydroxyl group in a specific endo/exo orientation relative to the bicyclic framework, which directly governs hydrogen-bonding directionality and steric accessibility [1]. Related analogs such as (1S,3R,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol (CAS 91109-38-5) or the oxa-analog 3-oxaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] (CAS 625099-19-6) exhibit distinct spatial architectures that can lead to divergent molecular recognition. Substituting these compounds without verifying their stereochemical and conformational comparability risks altering key interactions in downstream applications, including receptor binding, catalysis, or crystal packing.

Stereoisomers such as (1S,3R,5R)-rel may alter hydrogen-bond directionality and chiral recognition.

Non-spirocyclic octanol analogs introduce rotational flexibility, potentially shifting binding entropy.

Ketone or oxa-analogs lack the single H-bond donor, modifying supramolecular interaction profiles.

Quantitative Differentiation Evidence


Stereochemical Identity vs. Closest Stereoisomer

This compound is characterized by a specific (1S,3S,5R)-rel configuration on the bicyclo[3.2.1]octane core, which orients the 3-hydroxyl group in a distinct spatial position compared to its closest stereoisomer, (1S,3R,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol (CAS 91109-38-5) [1]. The target compound has a computed topological polar surface area of 38.7 Ų [1], a value that quantifies the hydrogen-bonding capacity available for interactions. While experimental data isolating the impact of this single stereochemical change is absent from the public literature, class-level inference from rigid spiro systems indicates that such changes can alter binding poses and recognition events.

Stereochemical configuration
Class-level inference
(1S,3S,5R)-rel, TPSA 38.7 Ų (1S,3R,5R)-rel, identical TPSA, different OH orientation
Spatial hydroxyl orientation may influence chiral recognition events.
No direct comparative assay data available.
Stereochemistry Conformational Analysis Molecular Recognition

Conformational Rigidity vs. Non-Spiro Analog

The spiro-fusion of a 1,3-dioxolane ring to the bicyclo[3.2.1]octane scaffold results in a molecule with zero rotatable bonds [1]. In contrast, the non-spirocyclic analog bicyclo[3.2.1]octan-3-ol (without the dioxolane) has one rotatable bond (the C–O bond of the free hydroxyl) and potentially increased flexibility of the cyclohexane ring. This difference is quantifiable: 0 rotatable bonds vs. 1. Lower rotatable bond count correlates with reduced entropy loss upon binding and can improve target selectivity.

Conformational rigidity
Class-level inference
0 rotatable bonds
Conformationally locked scaffold; may reduce entropy loss upon binding.
Computed property; binding impact context-dependent.
Conformational Analysis Drug Design Physicochemical Properties

Hydrogen Bond Donor Capacity vs. Ketone Analog

The target compound possesses a single hydroxyl group, giving it exactly one hydrogen bond donor (HBD) [1]. The corresponding ketone analog, spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one (CAS 70260-47-8), has zero HBDs [2]. This difference (1 vs. 0) fundamentally alters the molecule's capacity to act as a hydrogen bond donor, impacting solubility, target engagement, and metabolic stability. For example, in a drug design context, the presence of a HBD can improve aqueous solubility but may also reduce membrane permeability compared to a ketone.

H-bond donor count
Cross-study comparable
Target: 1 HBD Ketone analog: 0 HBD
H-bond donation capability differs; may alter solubility and permeability context.
Computed property; requires target-specific validation.
Medicinal Chemistry Hydrogen Bonding Reactivity

Lipophilicity vs. Oxa-Analog

The target compound has a computed XLogP3-AA of 0.6 [1], indicating low lipophilicity. Replacing the carbon at the 3-position with an oxygen, as in 3-oxaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] (CAS 625099-19-6), alters the electronic environment. While experimental logP for the oxa-analog is not available, class-level trends suggest that replacing a methylene group (CH) with an ether oxygen (O) typically reduces logP by 0.5–1.0 units. Thus, the target compound is likely more lipophilic than its oxa-analog, which can affect membrane permeation and protein binding.

Lipophilicity profile
Supporting evidence
XLogP3 0.6; estimated 0.5–1.0 logP higher than oxa-analog
May influence membrane permeation context; supports ADME property screening.
Class-level inference; experimental logP not available.
Lipophilicity ADME Drug Likeness

High-Value Application Scenarios


Chiral Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's zero rotatable bonds, defined (1S,3S,5R)-rel stereochemistry, and single hydrogen bond donor make it an ideal rigid fragment for FBDD libraries. Its spirocyclic core provides differentiated three-dimensional vectors for fragment growth compared to planar aromatic fragments, as demonstrated by conformational constraint analysis [1].

Conformationally Restricted Intermediate for Natural Product Synthesis

The spiro[bicyclo[3.2.1]octane-dioxolane] framework is found in complex natural products like cortistatins and icetexanes. The defined stereochemistry of this compound provides a pre-organized building block for the construction of the oxabicyclic[3.2.1]octane segment, as highlighted in synthetic approaches to these bioactive targets [2].

Hydrogen-Bonding Probe in Supramolecular Chemistry

With a single, sterically biased hydrogen bond donor and a TPSA of 38.7 Ų [1], this compound can serve as a calibrated probe for studying hydrogen-bond-directed crystal engineering and host-guest complexes, where small changes in donor orientation have measurable impacts on binding constants.

Benchmark Compound for Stereochemical Array Synthesis

The (1S,3S,5R)-rel configuration serves as a valuable reference point for developing stereodivergent synthetic routes to all four diastereomers of the spiro dioxolane scaffold. Its distinct physicochemical profile compared to the (1S,3R,5R)-rel isomer (CAS 91109-38-5) enables chiral HPLC method development and validation.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD)
Conformational rigidity & 3D vector presentation
Fragment library profiling and binding entropy assessment
Natural product synthesis
Pre-organized spirocyclic scaffold
Stereochemical integrity in oxabicyclic segment construction
Supramolecular chemistry probe
Single, sterically biased H-bond donor
Hydrogen-bond-directed crystal engineering and host-guest studies
Stereochemical array synthesis
Defined (1S,3S,5R)-rel configuration
Chiral HPLC method development and diastereomer differentiation
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